2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a structurally complex molecule featuring a 5,6,7,8-tetrahydro-1,6-naphthyridine core substituted with a cyano group at position 3, a methyl group at position 6, and a phenyl ring at position 2. A sulfanyl bridge connects this core to an acetamide group, which is further substituted with a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-30-12-11-21-20(15-30)25(17-7-5-4-6-8-17)19(14-27)26(29-21)34-16-24(31)28-18-9-10-22(32-2)23(13-18)33-3/h4-10,13H,11-12,15-16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSRGATYCSGFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is a member of a class of naphthyridine derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a naphthyridine core substituted with various functional groups that contribute to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
-
Antitumor Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it inhibited the proliferation of human cancer cell lines with IC50 values ranging from 2.38 to 8.13 µM .
- The structure-activity relationship suggests that the presence of electron-withdrawing groups enhances its antitumor potency .
-
Antimicrobial Activity :
- Preliminary evaluations indicate potential antimicrobial properties against specific bacterial strains. The compound's efficacy in inhibiting bacterial growth needs further exploration through detailed assays.
-
Anti-inflammatory Effects :
- Some derivatives of naphthyridine compounds have been linked to anti-inflammatory activities. While specific data on this compound is limited, similar compounds have shown promise in reducing inflammation markers in vitro.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have emerged based on related compounds:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins .
- Interaction with Enzymes : It is hypothesized that the sulfanyl group may interact with key enzymes involved in cellular signaling pathways, potentially disrupting their function and leading to cell death.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Table 2: Structural Variants and Their Activities
| Compound Variant | Structure Description | Antitumor Activity (IC50 µM) |
|---|---|---|
| Variant A | Methyl at R-position | 2.38 |
| Variant B | Unsubstituted at R-position | 3.42 |
| Variant C | Bulky lipophilic group at R2-position | 5.37–8.13 |
Case Studies
Several studies have highlighted the efficacy of naphthyridine derivatives similar to our compound:
- Study on Antitumor Effects : A study published in MDPI evaluated various naphthyridine derivatives for their cytotoxic effects on human cancer cell lines, concluding that modifications to the core structure significantly impacted potency .
- Antimicrobial Evaluation : Another research effort investigated the antimicrobial properties of similar compounds and found promising results against Gram-positive bacteria, suggesting potential applications in treating infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The target compound’s naphthyridine core distinguishes it from analogs like 6a,b (), which are tricyclic or tetracyclic thienopyridine derivatives.
Substituent Analysis
- Sulfanyl vs. Sulfamoyl Linkages: The sulfanyl bridge in the target compound and 6a,b provides flexibility and moderate electron-withdrawing effects.
Hypothetical Pharmacological Implications
While direct activity data for the target compound are unavailable, structural comparisons suggest:
Enhanced Solubility : The 3,4-dimethoxyphenyl group may improve bioavailability compared to 6a,b .
Receptor Binding: The naphthyridine core’s planar structure could favor interactions with ion channels (e.g., potassium or sodium channels), similar to antiarrhythmic thienopyridines .
Metabolic Stability: The methyl and cyano groups may reduce cytochrome P450-mediated degradation compared to 6b’s fluorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
